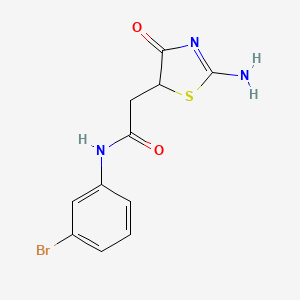
N-(3-bromophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
Description
"N-(3-bromophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide" is a compound that belongs to the class of thiazolidinones, a group known for its significant pharmacological activities. The compound's structure incorporates both a thiazolidinone ring and an acetamide group, which are common in substances with various biological activities.
Synthesis Analysis
The synthesis of thiazolidinone derivatives typically involves cyclocondensation reactions. For compounds similar to N-(3-bromophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide, a common synthesis route is the reaction of an appropriate thiourea with acetylenedicarboxylic acid or its esters, as detailed in studies on related compounds (Nagarajan, Nair, Shenoy, & Kartha, 1983). These reactions often yield the desired thiazolidin-4-one derivatives, which can then undergo further modifications to achieve the specific target molecule.
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is typically characterized using techniques like NMR, IR, and sometimes X-ray crystallography. For instance, in a related study, the structures of similar compounds were established using X-ray crystallography and 13Cnmr studies (Boechat et al., 2011).
properties
IUPAC Name |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(3-bromophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2S/c12-6-2-1-3-7(4-6)14-9(16)5-8-10(17)15-11(13)18-8/h1-4,8H,5H2,(H,14,16)(H2,13,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOOVCCHHWYSSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CC2C(=O)N=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-3-(1-methyl-1H-pyrrol-2-yl)-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B4017491.png)
![2-(3-chlorophenyl)-1-methyl-2-oxoethyl 2-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B4017496.png)
![1-(4-bromophenyl)-3-[methyl(1-methyl-4-piperidinyl)amino]-2,5-pyrrolidinedione](/img/structure/B4017510.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{2-[(4-chlorophenyl)thio]propanoyl}piperazine](/img/structure/B4017516.png)

![N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)phenylalanine](/img/structure/B4017526.png)
![7-ethyl-4,7-dimethyl-1-[(2-phenylethyl)thio]-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4017532.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-phenoxypropanamide](/img/structure/B4017539.png)
![ethyl 1-benzoyl-5-ethyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4017547.png)
![3-[(2-chlorobenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4017555.png)
![3-(4-fluorobenzyl)-5-{3-methoxy-4-[(5-nitro-2-pyridinyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B4017576.png)
![ethyl 1-[N-(3-chloro-4-methylphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4017584.png)
![4-phenoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4017591.png)
![methyl 5-(5-chloro-2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4017603.png)